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molecular formula C9H11NO5 B1230165 3-(4-Nitrophenoxy)propane-1,2-diol CAS No. 34211-48-8

3-(4-Nitrophenoxy)propane-1,2-diol

Cat. No. B1230165
M. Wt: 213.19 g/mol
InChI Key: YERGZLQRVWFVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04123614

Procedure details

1-Nitrophenol (2.6 grams; 19 mmole) is added to a mixture of 2,3-epoxypropanol (1.16 g; 15.6 mmole), anhydrous methanol (10 ml.) and sodium methylate (1.0 g.). After five hours under reflux, the solvent is evaporated and the residue chromatographed on preparative silicic acid plates using chloroform-methanol (9:1) to yield 1,2-dihydroxy-3-(4-nitrophenyloxy)-propane which may be crystallized from chloroform-ethyl acetate. In a similar manner, 1,2-dihydroxy-4-(4-nitrophenyloxy)-butane is prepared.
Name
1-Nitrophenol
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1(O)[CH:9]=[CH:8][CH:7]=[CH:6][CH2:5]1)([O-:3])=[O:2].[O:11]1[CH2:15][CH:12]1[CH2:13][OH:14].C[O-:17].[Na+]>CO>[OH:11][CH2:15][CH:12]([OH:17])[CH2:13][O:14][C:7]1[CH:8]=[CH:9][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
1-Nitrophenol
Quantity
2.6 g
Type
reactant
Smiles
[N+](=O)([O-])C1(CC=CC=C1)O
Name
Quantity
1.16 g
Type
reactant
Smiles
O1C(CO)C1
Name
sodium methylate
Quantity
1 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After five hours under reflux
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on preparative silicic acid plates

Outcomes

Product
Name
Type
product
Smiles
OCC(COC1=CC=C(C=C1)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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